molecular formula C22H21F2N3O6 B2703887 5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate CAS No. 1396747-85-5

5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate

Cat. No.: B2703887
CAS No.: 1396747-85-5
M. Wt: 461.422
InChI Key: VNKYSGBRGMZOCD-UHFFFAOYSA-N
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Description

5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole heterocyclic core, a structure recognized in scientific literature for its broad spectrum of biological activities . The 1,2,4-oxadiazole ring is a versatile scaffold in pharmacologically active compounds, often contributing to antimicrobial, antiviral, and antitumor properties . The specific structural motifs of the azetidine and the substituted benzyl groups in this molecule are designed to explore structure-activity relationships and optimize interactions with biological targets. The primary research value of this compound lies in its potential as a key intermediate or candidate for investigating new therapeutic agents. Researchers can utilize it in antimicrobial studies , particularly in the fight against drug-resistant bacteria, an area where 1,3,4-oxadiazole derivatives have shown significant promise . Its structure also makes it a valuable candidate for broader pharmaceutical screening programs aimed at oncology, anti-inflammatory diseases, and beyond . The presence of the 1,2,4-oxadiazole ring can influence the compound's physicochemical and pharmacokinetic properties, making it a interesting subject for early-stage drug development research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

5-[1-[(3,4-difluorophenyl)methyl]azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2.C2H2O4/c1-26-18-5-3-2-4-14(18)9-19-23-20(27-24-19)15-11-25(12-15)10-13-6-7-16(21)17(22)8-13;3-1(4)2(5)6/h2-8,15H,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKYSGBRGMZOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CC(=C(C=C4)F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate (CAS Number: 1396747-85-5) is a synthetic compound that belongs to the class of 1,2,4-oxadiazoles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure of the oxadiazole ring combined with various substituents contributes to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H21F2N3O6C_{22}H_{21}F_{2}N_{3}O_{6}, with a molecular weight of 461.4 g/mol. The compound features a complex arrangement that includes an azetidine ring and methoxybenzyl groups, which are known to enhance biological activity.

PropertyValue
Molecular Formula C22H21F2N3O6
Molecular Weight 461.4 g/mol
CAS Number 1396747-85-5

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. Studies have shown that compounds containing this scaffold can demonstrate:

  • Antibacterial Activity : Various studies have highlighted the effectiveness of oxadiazole derivatives against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds similar to the one have shown moderate to excellent activity compared to standard antibiotics like amoxicillin .
  • Antifungal Activity : The presence of the oxadiazole ring has been linked to antifungal effects against pathogens such as Candida albicans and Aspergillus niger. Research has demonstrated that certain derivatives exhibit potent antifungal activity, making them candidates for further development in antifungal therapies .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are also noteworthy. Studies have indicated that these compounds can inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : Some studies suggest that the anticancer activity may be attributed to the induction of apoptosis in cancer cells and inhibition of specific enzyme pathways crucial for cancer cell survival . The ability to disrupt metabolic pathways in cancer cells makes these compounds valuable in oncology research.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) synthesized a series of aryl-1,3,4-oxadiazole derivatives and tested them for antimicrobial activity. The most active compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications on the oxadiazole core can enhance antibacterial properties .
  • Anticancer Activity : Research by Salama et al. (2020) explored a range of substituted 1,3,4-oxadiazoles for their anticancer effects. Certain derivatives showed potent inhibition of cancer cell lines with IC50 values comparable to established chemotherapeutics. This study emphasizes the need for further exploration into structure-activity relationships within this compound class .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that oxadiazole derivatives exhibit significant anti-cancer properties. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. In vitro cytotoxic assays have shown that derivatives of 1,3,4-oxadiazoles can effectively inhibit the proliferation of glioblastoma cells, suggesting potential as therapeutic agents against aggressive tumors .

  • Case Study : A study investigated the cytotoxic effects of synthesized 1,3,4-oxadiazole derivatives on LN229 glioblastoma cells. Results indicated that specific compounds led to significant cell apoptosis and DNA damage .

Anti-Diabetic Activity

Oxadiazole derivatives have also been explored for their anti-diabetic effects. Compounds similar to the one were tested in genetically modified models such as Drosophila melanogaster, showing promising results in lowering glucose levels effectively .

  • Case Study : In a recent study, specific 1,3,4-oxadiazole compounds demonstrated notable anti-diabetic activity by significantly reducing glucose levels in diabetic models .

Anti-Inflammatory Activity

The anti-inflammatory properties of oxadiazoles have been well-documented. Research has shown that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Comparative Analysis Table

Property/Activity5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalateSimilar Oxadiazole Derivatives
Anti-Cancer ActivityInduces apoptosis in glioblastoma cellsSignificant cytotoxicity
Anti-Diabetic ActivityLowers glucose levels in Drosophila melanogasterEffective in diabetic models
Anti-Inflammatory ActivityInhibits inflammatory pathwaysReduces inflammation

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine Substitutions

  • The target compound’s azetidine ring (4-membered) contrasts with the pyrrolidine (5-membered) in ’s antiviral oxadiazoles .

Substituent Effects on Bioactivity

  • The 3,4-difluorobenzyl group in the target compound likely increases lipophilicity and metabolic stability compared to the unsubstituted benzyl group in ’s hydrochloride derivative . Fluorine atoms enhance membrane permeability and resistance to oxidative metabolism.
  • The 2-methoxybenzyl substituent at position 3 may facilitate hydrogen bonding with biological targets, unlike the simpler benzyl group in or the pyridyl group in ’s antiviral compounds .

Salt Form and Solubility

  • The oxalate salt in the target compound could offer superior aqueous solubility at physiological pH compared to the hydrochloride salt in ’s analog, which may precipitate in acidic environments .

Core Structure Differences

  • 1,2,4-Oxadiazoles (target compound) are less common in antimicrobial contexts than 1,3,4-oxadiazoles (). However, their electronic properties (e.g., dipole moment) may favor interactions with polar enzyme active sites .

Q & A

Q. What are the standard synthetic protocols for synthesizing this oxadiazole-oxalate derivative?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation of precursors (e.g., carboxylic acid derivatives and amidoximes) to form the 1,2,4-oxadiazole core.
  • Functionalization of the azetidine and benzyl moieties via nucleophilic substitution or coupling reactions (e.g., SN2 or Buchwald-Hartwig amination).
  • Purification using column chromatography (silica gel) or membrane-based separation technologies to isolate intermediates .
  • Salt formation with oxalic acid to improve solubility and crystallinity.
    Key analytical tools include TLC for reaction monitoring and NMR (¹H/¹³C) for structural confirmation .

Q. Which spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., 3,4-difluorobenzyl vs. 2-methoxybenzyl groups).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, though crystal growth may require iterative solvent screening .

Q. How are in vitro biological activities typically assessed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence or luminescence readouts.
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) or cellular uptake (HPLC-MS quantification).
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict reactivity of intermediates (e.g., transition states in cyclocondensation) .
  • Molecular Docking : Screen substituent modifications (e.g., fluorobenzyl vs. methoxybenzyl) for enhanced target binding .
  • Pharmacokinetic Modeling : Simulate absorption/distribution using software like GastroPlus to prioritize analogs with improved bioavailability .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity in vivo.
  • Pharmacodynamic Profiling : Compare tissue-specific exposure levels (e.g., brain penetration via microdialysis).
  • Theoretical Frameworks : Apply systems biology models to reconcile assay conditions with physiological complexity .

Q. How can reaction yields be improved using design of experiments (DOE)?

Methodological Answer:

  • Factor Screening : Test variables (temperature, catalyst loading, solvent polarity) via fractional factorial design.
  • Response Surface Methodology (RSM) : Optimize conditions for critical steps (e.g., azetidine functionalization).
  • Process Control : Implement real-time monitoring (e.g., PAT tools) to minimize batch-to-batch variability .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth : Co-crystallization with stabilizing agents (e.g., polyethylene glycol) may be needed for poorly diffracting crystals.
  • Disorder Modeling : Address positional disorder in flexible substituents (e.g., benzyl groups) via refinement software like SHELXL.
  • Data Collection : Use synchrotron radiation for high-resolution datasets, especially with heavy atoms (e.g., fluorine) .

Data Contradiction and Validation

Q. How should conflicting results in biological assays be addressed?

Methodological Answer:

  • Replication : Repeat assays across independent labs to rule out technical variability.
  • Orthogonal Assays : Validate findings using alternative methods (e.g., SPR vs. ITC for binding affinity).
  • Statistical Analysis : Apply Bayesian inference or multivariate regression to identify confounding variables (e.g., solvent effects) .

Q. What interdisciplinary approaches enhance mechanistic studies?

Methodological Answer:

  • Chemical Biology : Use photoaffinity labeling (e.g., diazirine tags) to map target engagement in live cells.
  • Structural Proteomics : Combine cryo-EM with molecular dynamics to visualize compound-protein interactions.
  • Metabolomics : Track downstream metabolic perturbations via untargeted LC-MS profiling .

Comparative and Structural Analysis

Q. How do structural analogs (e.g., thiadiazole derivatives) inform SAR studies?

Methodological Answer:

  • Analog Synthesis : Replace the oxadiazole core with thiadiazole or triazole moieties to assess electronic effects.
  • Activity Cliffs : Identify substituents (e.g., fluorine vs. methoxy) that drastically alter potency using Free-Wilson analysis.
  • Crystal Structure Overlays : Compare binding modes of analogs to refine pharmacophore models .

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